molecular formula C19H23NOS B195877 6,11-Dihydro-11-hydroxy Dothiepin CAS No. 1531-85-7

6,11-Dihydro-11-hydroxy Dothiepin

Cat. No. B195877
CAS RN: 1531-85-7
M. Wt: 313.5 g/mol
InChI Key: GIGQDDWBWCUOFZ-UHFFFAOYSA-N
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Description

6,11-Dihydro-11-hydroxy Dothiepin, also known as 11-[3-(Dimethylamino)propyl]-6,11-dihydro-dibenzo[b,e]thiepin-11-ol, is a Dothiepin intermediate . It has a molecular formula of C19H23NOS and a molecular weight of 313.46 .


Molecular Structure Analysis

The molecule contains a total of 47 bonds. There are 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfide .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics in Humans: A study on the pharmacokinetics of dothiepin hydrochloride in humans revealed that the plasma concentration-time profiles of dothiepin and its major metabolites can be described by compartment models with first-order absorption (Yu et al., 1986).
  • Metabolic Fate in Vivo and In Vitro: Dothiepin hydrochloride's metabolic fate was studied across various species, showing rapid absorption and a major site of absorption in the small intestine (Crampton et al., 1978).

Chemical and Structural Analysis

  • NMR Shift Assignments: Carbon13 chemical shift assignments for E- and Z-Dothiepin Hydrochloride and related compounds were reported, aiding in the structural understanding of these molecules (Wyatt et al., 1986).
  • Crystal Structure Study: The crystal structure of a complex of dothiepin hydrochloride with cobalt chloride was studied to understand the function of this compound better (Lokanath et al., 1997).

Analytical Techniques

  • Colorimetric Determination in Pharmaceuticals: A study developed spectrophotometric methods for determining dothiepin hydrochloride in pharmaceutical formulations (Abdulrahman & Basavaiah, 2014).
  • Capillary Electrophoresis for Assay: Capillary zone electrophoresis was used for assaying dothiepin in tablets, utilizing inclusion complexation with beta-cyclodextrin (Clark et al., 1992).

Interaction Studies

  • Interaction with Serum Albumin and DNA Base: The interaction of dothiepin with bovine serum albumin and a DNA base (adenine) was studied using various spectroscopic and electrochemical methods (Rajendiran & Thulasidhasan, 2016).

properties

IUPAC Name

11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQDDWBWCUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512928
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydro-11-hydroxy Dothiepin

CAS RN

1531-85-7
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-85-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG7TA9R6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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